![molecular formula C19H21N3O3 B247857 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B247857.png)
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized through a series of chemical reactions. In
Wirkmechanismus
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine exerts its therapeutic effects through various mechanisms of action. In cancer cells, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine induces cell cycle arrest and apoptosis by inhibiting the Akt/mTOR pathway and activating the p53 pathway. In diabetes, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine improves insulin sensitivity and glucose uptake by activating the AMPK pathway and inhibiting the mTOR pathway. In neurological disorders, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine inhibits cell proliferation, induces cell cycle arrest and apoptosis, and reduces tumor growth in animal models. In diabetes, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine improves insulin sensitivity and glucose uptake in cells and animal models. In neurological disorders, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has neuroprotective effects and improves cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its ability to inhibit cancer cell growth, improve insulin sensitivity, and have neuroprotective effects. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine. First, further studies are needed to determine the optimal dosage and administration of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine for its therapeutic applications. Second, more research is needed to explore the potential of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine as a treatment for other diseases, such as cardiovascular diseases and inflammatory disorders. Third, studies are needed to investigate the potential side effects of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine and its long-term safety. Finally, research is needed to explore the potential of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine as a drug delivery system for other therapeutic agents.
Synthesemethoden
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield 1-(3-methylphenoxy)acetyl-3-pyridinylcarboxylic acid. Finally, this compound is converted to 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine through the reaction with thionyl chloride and piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been found to improve insulin sensitivity and glucose uptake in cells. In neurological disorder research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
Produktname |
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine |
---|---|
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-2-6-17(12-15)25-14-18(23)21-8-10-22(11-9-21)19(24)16-5-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3 |
InChI-Schlüssel |
VKCCLMRNKZOQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.